5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with butoxy and methyl substituents. One common method includes the reaction of pyrazole-3-carboxylic acid with butyl bromide in the presence of a base, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a lead compound in the development of novel therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
- 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide
- N-methyl-1-phenyl-1H-pyrazole-3,4-dicarboxamide
Uniqueness
5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique butoxy and methyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
55228-45-0 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-butoxy-N-methyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-10-20-14-11-13(15(19)16-2)17-18(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19) |
InChI Key |
VEPQYQGORPXCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NC |
Origin of Product |
United States |
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